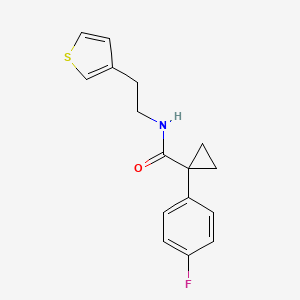![molecular formula C20H23ClN4O4 B2611064 N-(2-chlorobenzyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021217-34-4](/img/structure/B2611064.png)
N-(2-chlorobenzyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that contain a pyrimidine ring fused to a pyrrole ring. They are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The compound contains a pyrrolopyrimidine core, which is a bicyclic structure consisting of a pyrimidine ring fused to a pyrrole ring. It also has various substituents including a 2-chlorobenzyl group, a 3-methoxypropyl group, and a carboxamide group .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Several studies have focused on the synthesis of novel compounds that share structural similarities with the compound , exploring their potential as therapeutic agents due to their biological activities. For instance, research has led to the development of compounds with significant anti-inflammatory, analgesic, and antimicrobial properties, showcasing the broad applicability of these chemical frameworks in drug discovery. The synthesis of such compounds often involves innovative methods to achieve structures with potential biological activities, including COX-2 inhibition, which is crucial for developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Anticancer and Anti-5-Lipoxygenase Agents
Another area of interest is the development of compounds for anticancer applications and inhibition of 5-lipoxygenase, an enzyme involved in the inflammatory process. Compounds synthesized for these purposes have shown promising results in preclinical models, indicating their potential efficacy in treating cancer and inflammatory diseases. The structural features of these compounds, such as the presence of pyrimidine rings and specific substituents, are critical for their biological activities, underscoring the importance of detailed chemical synthesis and characterization in the development of new therapeutic agents (Rahmouni et al., 2016).
Electrocatalysis and Oxidation Processes
In addition to therapeutic applications, compounds with pyrimidine frameworks have been explored for their role in catalytic processes, including the oxidation of alcohols. These studies highlight the versatility of pyrimidine-based compounds in various chemical transformations, contributing to the development of more efficient and sustainable chemical processes. The catalytic activity of these compounds can be attributed to their structural features, which facilitate the oxidation of alcohols under mild conditions, offering potential applications in synthetic chemistry and industrial processes (Yoneda et al., 1981).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O4/c1-23-18-14(19(27)24(2)20(23)28)11-16(25(18)9-6-10-29-3)17(26)22-12-13-7-4-5-8-15(13)21/h4-5,7-8,11H,6,9-10,12H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWISXZLKLFGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)NCC3=CC=CC=C3Cl)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2610981.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2610983.png)
![1-[(2,4-Dichlorophenyl)methyl]-2-(methoxymethyl)benzimidazole](/img/structure/B2610984.png)
![2-{[1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2610985.png)

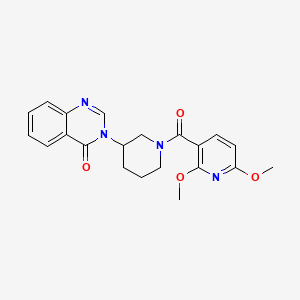
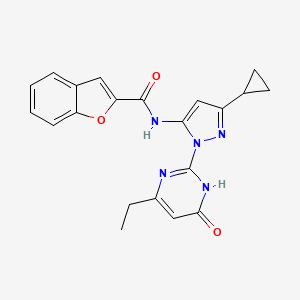
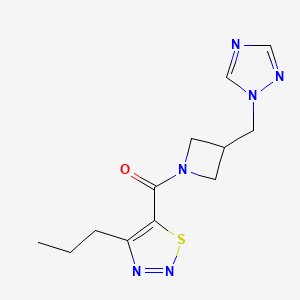
![2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile](/img/structure/B2610993.png)
![[2-(Difluoromethylsulfonyl)phenyl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2610994.png)

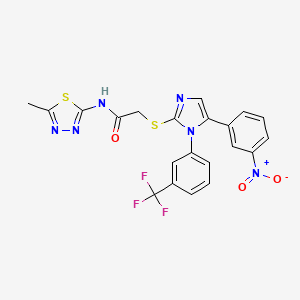
![2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2611002.png)
